1-(3-methyl-4-nitrophenyl)-1H-pyrazole
Description
1-(3-Methyl-4-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 3-methyl-4-nitrophenyl group. This structure combines the electron-withdrawing nitro group and the steric influence of the methyl group, which can modulate reactivity and biological interactions. The compound is synthesized via multi-step organic reactions, as evidenced by its preparation from intermediates like (4-bromo-2-methylphenyl)carbamic acid tert-butyl ester, achieving a reference yield of 70% .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-7-9(12-6-2-5-11-12)3-4-10(8)13(14)15/h2-7H,1H3 |
InChI Key |
SKDVHSOPKXINTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Pyrazole derivatives vary significantly based on substituent patterns on the phenyl ring and pyrazole core. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and influence electronic properties, critical for interactions in biological systems.
- Steric effects (e.g., methyl, cyclohexyl) modulate molecular conformation and binding pocket accessibility.
Spectral Data
Notes:
- NMR : Aromatic protons in nitro-substituted analogs resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal.
- IR : Nitro groups exhibit strong absorption near 1520 cm$ ^{-1}$.
Trends :
- Halogenated derivatives (e.g., chloro, fluoro) show enhanced bioactivity due to increased lipophilicity and target affinity.
- Nitro groups correlate with antimicrobial and insecticidal properties, likely through redox interactions.
Preparation Methods
Synthesis of 3-Methyl-4-Nitrophenylhydrazine
The precursor 3-methyl-4-nitrophenylhydrazine is critical for constructing the pyrazole ring. Its synthesis begins with 3-methylaniline , which undergoes diazotization followed by reduction:
-
Diazotization : Treatment of 3-methylaniline with NaNO₂/HCl at 0–5°C forms the diazonium salt.
-
Reduction : The diazonium salt is reduced using SnCl₂/HCl to yield 3-methylphenylhydrazine hydrochloride.
-
Nitration : Nitration of 3-methylphenylhydrazine with HNO₃/H₂SO₄ introduces the nitro group at the para position relative to the methyl group, producing 3-methyl-4-nitrophenylhydrazine.
Key Data :
Pyrazole Ring Formation
The hydrazine intermediate reacts with 1,3-diketones (e.g., acetylacetone) in ethanol under reflux to form the pyrazole core:
Optimization Notes :
-
Solvent choice (ethanol vs. acetic acid) impacts reaction rate and yield.
-
Substituents on the diketone influence pyrazole regiochemistry; unsubstituted diketones favor simpler products.
Representative Yields :
| Diketone | Yield (%) | Conditions |
|---|---|---|
| Acetylacetone | 75 | EtOH, 12 h reflux |
| 1,3-Cyclohexanedione | 68 | AcOH, 8 h reflux |
Direct Nitration of 1-(3-Methylphenyl)-1H-Pyrazole
Preparation of 1-(3-Methylphenyl)-1H-Pyrazole
1-(3-Methylphenyl)-1H-pyrazole is synthesized via cyclocondensation of 3-methylphenylhydrazine with propargyl aldehydes or alkynes under basic conditions:
Key Data :
Regioselective Nitration
The phenyl ring is nitrated using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (HNO₃/Ac₂O):
Optimization Insights :
Comparative Yields :
| Nitrating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HNO₃/H₂SO₄ | 70 | 95 |
| HNO₃/Ac₂O | 85 | 98 |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-methyl-4-nitrophenyl bromide) react with pyrazole boronic esters under Pd catalysis:
Advantages :
Limitations :
Performance Metrics :
| Catalyst | Yield (%) | Turnover Number |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 450 |
| PdCl₂(dppf) | 82 | 520 |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation and nitration steps, reducing reaction times by 50–70%. For example:
\text{3-Methyl-4-nitrophenylhydrazine} + \text{Diketone} \xrightarrow{\text{MW, 100°C, 20 min}} \text{Product (Yield: 89%)}
Benefits :
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM][HSO₄]) serve as dual solvents/catalysts for nitration, improving yields to 90% while minimizing waste.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Cyclocondensation | 120 | High |
| Direct Nitration | 95 | Moderate |
| Cross-Coupling | 210 | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-methyl-4-nitrophenyl)-1H-pyrazole, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A key route involves tert-butyl carbamate intermediates, achieving a reference yield of 70% . Optimizing reaction parameters (e.g., solvent choice, temperature, and catalysts like copper sulfate) enhances efficiency. For example, click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been effective for pyrazole derivatives (e.g., 61% yield in triazole-pyrazole hybrids) . Purification via column chromatography or recrystallization ensures product purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-(3-methyl-4-nitrophenyl)-1H-pyrazole?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms ring substitution patterns. Infrared (IR) spectroscopy detects functional groups like nitro (-NO₂) and C-H bonds in the pyrazole ring. High-Resolution Mass Spectrometry (HRMS-EI) validates molecular weight (e.g., observed m/z 244.0704 for a related azido-pyrazole derivative) . X-ray crystallography, though not explicitly cited here, is recommended for unambiguous structural confirmation.
Q. What preliminary biological screening assays are suitable for evaluating 1-(3-methyl-4-nitrophenyl)-1H-pyrazole?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Pyrazole derivatives often exhibit activity in anti-inflammatory or anticancer models. For example, analogs with nitro and methyl groups showed binding affinity to enzymes in structural studies . Dose-response curves and IC₅₀ calculations provide quantitative activity metrics.
Advanced Research Questions
Q. How do electronic effects of substituents (methyl and nitro groups) influence the reactivity of 1-(3-methyl-4-nitrophenyl)-1H-pyrazole in further derivatization?
- Methodological Answer : The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution to the meta position relative to itself, while the methyl group (-CH₃) is electron-donating, activating adjacent positions. This dual effect creates regioselective reactivity, as seen in analogous compounds where nitro groups facilitate nucleophilic aromatic substitution, and methyl groups stabilize intermediates . Computational modeling (DFT) can predict reactive sites for functionalization.
Q. What strategies can mitigate competing side reactions during the synthesis of 1-(3-methyl-4-nitrophenyl)-1H-pyrazole derivatives?
- Methodological Answer :
- Protecting Groups : Use tert-butyl carbamate to shield reactive amines during synthesis .
- Temperature Control : Low temperatures (0–50°C) reduce undesired polymerization or decomposition, as demonstrated in triazole synthesis .
- Catalyst Optimization : Copper(I) catalysts in CuAAC minimize side products in cycloaddition reactions .
- Purification : Flash chromatography or preparative HPLC isolates the target compound from byproducts.
Q. How can computational methods aid in predicting the biological interactions of 1-(3-methyl-4-nitrophenyl)-1H-pyrazole?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, identifying potential binding pockets. Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent properties (e.g., logP, Hammett constants) with bioactivity. For nitroaryl pyrazoles, electrostatic potential maps predict sites of electrophilic attack in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
